Cas no 2322681-74-1 (2-Chloro-3-fluoro-5-isobutoxypyridine)

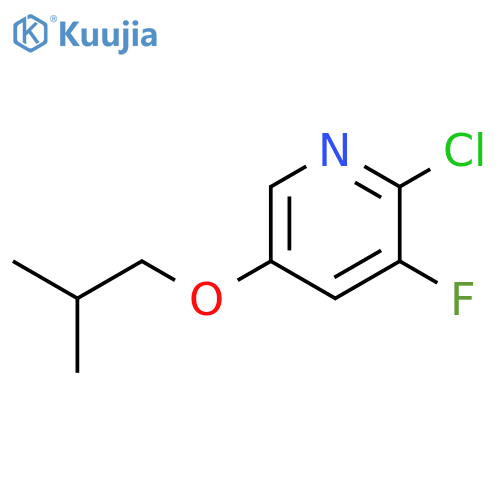

2322681-74-1 structure

商品名:2-Chloro-3-fluoro-5-isobutoxypyridine

CAS番号:2322681-74-1

MF:C9H11ClFNO

メガワット:203.641144990921

MDL:MFCD31550858

CID:4782587

2-Chloro-3-fluoro-5-isobutoxypyridine 化学的及び物理的性質

名前と識別子

-

- 2-Chloro-3-fluoro-5-isobutoxypyridine

-

- MDL: MFCD31550858

- インチ: 1S/C9H11ClFNO/c1-6(2)5-13-7-3-8(11)9(10)12-4-7/h3-4,6H,5H2,1-2H3

- InChIKey: QRSFGLYQDWIRAV-UHFFFAOYSA-N

- ほほえんだ: C1(Cl)=NC=C(OCC(C)C)C=C1F

2-Chloro-3-fluoro-5-isobutoxypyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Matrix Scientific | 212357-1g |

2-Chloro-3-fluoro-5-isobutoxypyridine, 95% |

2322681-74-1 | 95% | 1g |

$1486.00 | 2023-09-07 | |

| Matrix Scientific | 212357-2.500g |

2-Chloro-3-fluoro-5-isobutoxypyridine, 95% |

2322681-74-1 | 95% | 2.500g |

$2310.00 | 2023-09-07 |

2-Chloro-3-fluoro-5-isobutoxypyridine 関連文献

-

Ibrar Ayub,Dangsheng Su,Marc Willinger,Alexey Kharlamov,Leonid Ushkalov,Valery A. Zazhigalov,Nataly Kirillova,Robert Schlögl Phys. Chem. Chem. Phys., 2003,5, 970-978

-

Vlasta Bonačić-Koutecký,Thorsten M. Bernhardt Phys. Chem. Chem. Phys., 2012,14, 9252-9254

-

Ling Wang,Haihuan Wang,Haichao Yu,Feng Luo,Jiehua Li,Hong Tan RSC Adv., 2016,6, 114532-114540

-

Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538

-

Adam G. L. Schafer,Victoria M. Borland,Ellen J. Yezierski Chem. Educ. Res. Pract., 2021,22, 457-475

2322681-74-1 (2-Chloro-3-fluoro-5-isobutoxypyridine) 関連製品

- 2171726-03-5(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2,2-dimethylbutanoic acid)

- 1934808-00-0(7-amino-2,3-dihydro-1H-indene-4-carboxylic acid)

- 2034204-57-2(2,4-dimethyl-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]-1,3-thiazole-5-carboxamide)

- 2228333-51-3(2-fluoro-2-3-nitro-5-(trifluoromethyl)phenylethan-1-amine)

- 93951-82-7(2,4,5-Trichlorophenol-d2)

- 1261839-48-8(2,5-Difluoro-4-(difluoromethyl)phenol)

- 503072-63-7(1-benzyl-2-tert-butyl-4-oxopyrazolidine-1,2-dicarboxylate)

- 1849249-48-4(5-Thiazoleethanamine, β-methoxy-2-methyl-)

- 1172813-04-5(Methyl 4-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate hydrochloride)

- 1804912-51-3(2-(Aminomethyl)-4-bromo-6-(difluoromethyl)-3-fluoropyridine)

推奨される供給者

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量